Thalidomide-d4 - 1219177-18-0

Thalidomide-d4

Catalog Number: EVT-1439745
CAS Number: 1219177-18-0
Molecular Formula: C13H10N2O4
Molecular Weight: 262.257
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(±)-Thalidomide-d4 is intended for use as an internal standard for the quantification of (±)-thalidomide by GC- or LC-MS. (±)-Thalidomide is an immunomodulatory compound with diverse biological activities, including anticancer, anti-inflammatory, and teratogenic properties. It prevents polymorphonuclear leukocyte (PMN) chemotaxis when used at concentrations of 1, 10, and 100 µg/ml. (±)-Thalidomide increases IL-2-induced proliferation and IFN-γ production in primary human T cells in vitro. It enhances natural killer (NK) cell-mediated cytotoxicity in MM. S multiple myeloma cells. Thalidomide (4 mg/animal) reduces lung IL-6, TGF-β, VEGF, angiopoietin-1, angiopoietin-2, and collagen type Iα1 expression, inhibits pulmonary angiogenesis, and attenuates fibrosis in a mouse model of bleomycin-induced pulmonary fibrosis. It induces apoptosis in primary human embryonic fibroblasts (EC50 = 8.9 µM) and induces limb and eye defects in chicken embryos (EC50 = 50 µg/kg egg weight). Formulations containing thalidomide have been used in the treatment of multiple myeloma and erythema nodosum leprosum (ENL) in non-pregnant individuals.

Future Directions
  • Defining the "Degrome" of Thalidomide Analogs: Expanding the understanding of the full range of proteins targeted for degradation by thalidomide-d4 and its analogs can reveal novel therapeutic targets and predict potential side effects [, ].
  • Developing Targeted Protein Degradation Therapies: Leveraging the mechanism of action of thalidomide-d4, researchers can develop new therapeutic strategies that specifically degrade disease-causing proteins []. This involves designing molecules that bind to CRBN and recruit specific proteins for degradation.
  • Investigating the Role of CRBN in Development and Disease: Studying the interaction of Thalidomide-d4 with CRBN in different tissues and cell types can further elucidate its role in developmental processes and disease pathogenesis [, , ].

Thalidomide

Compound Description: Thalidomide is a glutamic acid derivative that was initially marketed as a sedative drug but was later withdrawn due to its severe teratogenic effects. [, , , , ] Despite its teratogenicity, thalidomide has been repurposed for treating multiple myeloma and other conditions, including erythema nodosum leprosum. [, , , ] It exerts its biological effects through binding to cereblon (CRBN), a protein involved in limb development and various cellular processes. [, , , , , ] Thalidomide binding to CRBN affects the ubiquitin ligase activity of the CRL4CRBN complex, leading to the degradation of specific target proteins. [, , , , ]

Relevance: Thalidomide is the parent compound of Thalidomide-d4. Thalidomide-d4 is a deuterated analog of thalidomide, specifically deuterated at the chiral center of the 3-aminoglutarimide moiety. []

Lenalidomide

Compound Description: Lenalidomide is a thalidomide derivative with improved therapeutic properties and a reduced side effect profile compared to thalidomide. [, , , , , , , , ] It is used for treating multiple myeloma, myelodysplastic syndromes, and other hematologic malignancies. [, , ] Similar to thalidomide, lenalidomide functions by binding to cereblon (CRBN) and modulating the activity of the CRL4CRBN E3 ubiquitin ligase complex. [, , ] This interaction leads to the ubiquitination and degradation of specific target proteins, including Ikaros and Aiolos, resulting in anti-proliferative effects in myeloma cells. [, , ]

Relevance: Lenalidomide is a structurally related analog of Thalidomide-d4. Both compounds belong to the class of immunomodulatory imide drugs (IMiDs) and share a core thalidomide structure. [, , ] They differ in specific substituents on the glutarimide ring, which contributes to their distinct pharmacological profiles.

Pomalidomide

Compound Description: Pomalidomide is a further development in the IMiD class, demonstrating enhanced potency and efficacy compared to both thalidomide and lenalidomide. [, , , , ] It is approved for treating multiple myeloma and acts by binding to cereblon (CRBN). [, , ] Similar to other IMiDs, pomalidomide binding to CRBN alters the substrate specificity of the CRL4CRBN E3 ubiquitin ligase, leading to the degradation of specific proteins, including Ikaros and Aiolos. [, , ] The distinct structural features of pomalidomide contribute to its unique degradation profile and contribute to its clinical efficacy in multiple myeloma.

Relevance: Pomalidomide is structurally related to Thalidomide-d4 as they are both members of the IMiD family, derived from the parent compound thalidomide. [, , ] While they share a common core structure, variations in their substituents influence their binding affinities and selectivity towards CRBN and its downstream targets.

5-Hydroxythalidomide

Compound Description: 5-Hydroxythalidomide is a major metabolite of thalidomide produced by human P450 cytochromes. [] It exhibits teratogenic effects in chicken embryos and is considered to contribute to the overall effects of thalidomide. [] Although 5-hydroxythalidomide and thalidomide both induce teratogenic phenotypes, they demonstrate distinct substrate specificities for CRBN in different species. []

Relevance: 5-hydroxythalidomide is a structurally similar metabolite of Thalidomide-d4, generated through metabolic processes. [] Understanding the activity of this metabolite is crucial when considering the overall pharmacological profile of Thalidomide-d4 and its potential implications for teratogenicity.

Relevance: CC-122 is structurally similar to Thalidomide-d4, sharing the core thalidomide structure but differing in specific substituents. [] The development of Thalidomide-d4 with a stabilized chiral center through deuterium substitution offers valuable insights into the structure-activity relationship of thalidomide analogs and provides a tool to dissect the individual contributions of each enantiomer to the observed pharmacological effects. []

3,6′-Dithiothalidomide

Compound Description: 3,6′-Dithiothalidomide is a novel thalidomide derivative under investigation for its potential in treating neurological diseases. [] This compound belongs to a new generation of IMiDs with potential therapeutic applications beyond cancer and inflammatory conditions. []

Relevance: 3,6′-Dithiothalidomide belongs to the same class of thalidomide analogs as Thalidomide-d4. [] Both compounds exemplify the ongoing research efforts to develop new IMiDs with improved efficacy and safety profiles for a broader range of clinical indications.

Adamantyl Thalidomide Derivatives

Compound Description: Adamantyl thalidomide derivatives represent a group of novel IMiDs currently in preclinical development. [] These compounds incorporate an adamantyl group into the thalidomide structure, which may contribute to enhanced pharmacological properties. []

Relevance: Adamantyl thalidomide derivatives highlight the exploration of diverse structural modifications to the core thalidomide structure in search of compounds with improved therapeutic potential. [] Thalidomide-d4, with its specific deuterium substitution, represents another approach to modifying thalidomide for research and potential therapeutic applications.

Overview

Thalidomide-d4 is a deuterated derivative of thalidomide, a compound originally developed in the 1950s as a sedative and later recognized for its teratogenic effects. Thalidomide-d4 is utilized primarily in scientific research to investigate the pharmacokinetics, metabolism, and mechanisms of action of thalidomide and its analogs. The introduction of deuterium allows for enhanced tracking in biological systems, particularly through mass spectrometry techniques.

Source

Thalidomide-d4 is synthesized from thalidomide through specific deuteration processes. It is commercially available from various chemical suppliers, including Bertin Bioreagent and MedChemExpress, which provide it for research purposes.

Classification

Thalidomide-d4 falls under the category of pharmaceutical compounds and is classified as an immunomodulatory drug. It is particularly noted for its role as a cereblon inhibitor, impacting various biological pathways.

Synthesis Analysis

Methods

The synthesis of thalidomide-d4 involves several steps that typically mirror those used for thalidomide, with the addition of deuterated reagents to incorporate deuterium into the molecular structure. One common approach begins with the reaction of phthalic anhydride with glutamic acid to form N-phthaloylglutamic acid, which is then cyclized under high-temperature conditions to yield thalidomide. For the deuterated version, deuterated solvents or reagents are employed during this synthesis process.

Technical Details

The solid-phase synthesis method has been highlighted for producing thalidomide and its analogs efficiently. This method involves coupling hydroxymethyl polystyrene with phthalic anhydride to create a resin-linked acid that can be reacted with primary amines. The resulting thalidomide derivatives exhibit high yields and purities, making this an effective strategy for synthesizing thalidomide-d4 .

Molecular Structure Analysis

Structure

Thalidomide-d4 retains the core structure of thalidomide but has deuterium atoms substituted at specific positions within the molecule. The general structure can be described as containing two imide rings: one derived from phthalimide and another from glutarimide.

Data

The molecular formula for thalidomide-d4 is C13H10D4N2O4C_{13}H_{10}D_4N_2O_4, indicating that four hydrogen atoms have been replaced by deuterium isotopes. The compound's molecular weight is approximately 270.34 g/mol.

Chemical Reactions Analysis

Reactions

Thalidomide-d4 undergoes similar chemical reactions as its parent compound, including hydrolysis and various substitution reactions. Its reactivity profile may differ slightly due to the presence of deuterium, which can affect reaction kinetics and mechanisms.

Technical Details

Research indicates that thalidomide derivatives like thalidomide-d4 can interact with various biological targets, leading to downstream effects on cellular signaling pathways. The binding affinity to cereblon, for instance, is crucial for its mechanism of action .

Mechanism of Action

Process

Thalidomide-d4 primarily exerts its effects through interaction with cereblon (CRBN), a component of the cullin-4 E3 ubiquitin ligase complex. This interaction leads to the recruitment and degradation of non-native substrates involved in various cellular processes.

Data

The binding affinity of thalidomide-d4 to cereblon has been measured at approximately Kd=250 nMK_d=250\text{ nM}. This binding suppresses pro-angiogenic factors such as interleukin-6 and tumor necrosis factor-alpha, thereby modulating inflammatory responses and angiogenesis .

Physical and Chemical Properties Analysis

Physical Properties

Thalidomide-d4 is typically presented as a white to off-white powder. It is soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Melting Point: Specific melting point data for thalidomide-d4 may vary based on purity but generally aligns closely with that of thalidomide.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses indicate that while the physical properties are similar to those of thalidomide, the presence of deuterium can influence certain chemical behaviors .

Applications

Thalidomide-d4 serves multiple scientific purposes:

  • Pharmacokinetics Studies: It allows researchers to trace metabolic pathways and determine the pharmacokinetics of thalidomide.
  • Biological Research: Investigations into cellular interactions and effects on cytokine production are facilitated by using this compound.
  • Drug Development: Thalidomide-d4 aids in developing safer derivatives by providing insights into structure-activity relationships .
Chemical Characterization of Thalidomide-d4

Molecular Structure and Isotopic Labeling Patterns

Thalidomide-d4 (CAS 1219177-18-0) is a deuterium-labeled analog of the immunomodulatory agent thalidomide, with the molecular formula C₁₃H₆D₄N₂O₄ and a molecular weight of 262.26 g/mol [1] [5]. The compound features four deuterium atoms at the 4,5,6,7-positions of the isoindoline-1,3-dione ring, replacing all aromatic hydrogens. This selective deuteration is denoted in the IUPAC name as 4,5,6,7-tetradeuterio-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione [4] [6]. The isotopic labeling pattern preserves the core structure—a glutarimide moiety fused to a phthalimide ring—while introducing kinetic isotope effects that influence metabolic stability without altering primary pharmacology [1] [8].

Table 1: Structural Descriptors of Thalidomide-d4

PropertyValue
CAS Number1219177-18-0
Molecular FormulaC₁₃H₆D₄N₂O₄
Molecular Weight262.26 g/mol
IUPAC Name4,5,6,7-tetradeuterio-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Isotopic Substitution SitesAromatic positions (4,5,6,7) of isoindole ring
Parent Drug CAS50-35-1 (unlabeled thalidomide)

Physicochemical Properties: Stability, Solubility, and Chirality

Stability: Thalidomide-d4 exhibits enhanced stability in biological matrices compared to its non-deuterated counterpart due to slower metabolism (deuterium isotope effect). While both forms degrade rapidly in aqueous solutions via hydrolysis, the deuterated analog shows resistance to enzymatic degradation, particularly in hepatic microsomes [8]. Storage recommendations include -20°C for short-term stability (1 month in solution) and -80°C for long-term preservation (6 months) [1] [6].

Solubility: The compound is highly soluble in polar aprotic solvents:

  • Dimethyl sulfoxide (DMSO): ≥12 mg/mL (45.76 mM)
  • Dimethylformamide (DMF): ≥12 mg/mL (45.76 mM) [1] [6]In contrast, solubility in water or ethanol is low, necessitating organic solvents for analytical preparations. The deuterium substitution minimally impacts polarity but slightly reduces crystal lattice energy, enhancing solubility in organic media [6].

Chirality: Thalidomide-d4 retains the chiral center at the piperidinyl C3 position, existing as (R)- and (S)-enantiomers. Crucially, deuterium labeling suppresses in vivo racemization (epimerization half-life: ~12 hours in buffer vs. ~1 hour for unlabeled thalidomide) [7]. This property enables enantioselective studies, revealing that (S)-thalidomide-d4 binds cereblon 10-fold more tightly than the (R)-enantiomer (Kd ~25 nM vs. ~250 nM) [7]. The slower interconversion allows isolation of enantiomer-specific effects, resolving the historical "thalidomide paradox" where in vivo racemization obscured differential teratogenicity [7].

Table 2: Comparative Solubility and Stability Profiles

PropertyThalidomide-d4Non-deuterated Thalidomide
Solubility in DMSO≥12 mg/mL (45.76 mM)≥10 mg/mL (38.7 mM)
Solubility in H₂OLow (precipitates in aqueous buffers)Low (similar precipitation)
Buffer Half-life (pH 7)~12 hours~1 hour
Enantiomer InterconversionSignificantly slowedRapid (t₁/₂ = 1–12 h)

Comparative Analysis with Non-deuterated Thalidomide

Structural and Biochemical Differences:

  • Molecular Weight: The 4.03 g/mol increase in Thalidomide-d4 (262.26 vs. 258.23 g/mol) shifts mass spectrometry signatures, making it ideal as an internal standard for LC-MS quantification of unlabeled thalidomide in biological samples [4] [8].
  • Deuterium Isotope Effects: C-D bonds exhibit higher bond dissociation energy than C-H bonds, reducing metabolic oxidation at the labeled positions. This prolongs plasma half-life and minimizes deuterium-sensitive metabolic pathways [6] [8].
  • Cereblon Binding: Though both compounds inhibit cereblon (CRBN) within the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (Kd ~250 nM), deuterated enantiomers enable precise binding studies. X-ray crystallography confirms (S)-thalidomide-d4 adopts a conformation that optimizes hydrophobic contacts with CRBN’s tri-Trp pocket, enhancing inhibitory potency [7].

Analytical and Pharmacological Implications:

  • Quantitative Analysis: Thalidomide-d4’s near-identical chromatographic behavior (retention time) to unlabeled thalidomide, combined with distinct MS/MS transitions (e.g., m/z 262→246 vs. 258→242), minimizes matrix effects in bioanalysis [4] [8].
  • Chirality Studies: Deuteration stabilizes enantiomers long enough to demonstrate that (S)-thalidomide drives teratogenicity via CRBN-dependent degradation of SALL4 transcription factor, while (R)-thalidomide exerts immunomodulatory effects [7].
  • Thermodynamic Properties: Deuterium substitution subtly alters crystal packing, as evidenced by a higher melting point (272–274°C vs. 269–271°C for unlabeled thalidomide) and density (1.5 g/cm³ vs. 1.4 g/cm³) [6].

Table 3: Functional Comparison with Non-deuterated Thalidomide

ParameterThalidomide-d4Non-deuterated Thalidomide
Primary UseAnalytical standard; mechanism studiesTherapeutic agent
CRBN Binding (Kd)~250 nM (racemate); 25 nM ((S)-enantiomer)~250 nM (racemate)
Metabolic StabilityEnhanced (resists CYP-mediated oxidation)Rapid hepatic hydrolysis
Enantiomer StabilityHigh (slow epimerization)Low (rapid in vivo racemization)
Key ApplicationsMS internal standard; enantioselective pharmacologyCancer/ENL therapy

List of Compounds

  • Thalidomide-d4 (CAS: 1219177-18-0)
  • Thalidomide (CAS: 50-35-1)

Properties

CAS Number

1219177-18-0

Product Name

Thalidomide-d4

IUPAC Name

4,5,6,7-tetradeuterio-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C13H10N2O4

Molecular Weight

262.257

InChI

InChI=1S/C13H10N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9H,5-6H2,(H,14,16,17)/i1D,2D,3D,4D

InChI Key

UEJJHQNACJXSKW-RHQRLBAQSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O

Synonyms

2-(2,6-Dioxo-3-piperidinyl)-1H-iso-indole-1,3(2H)-dione-d4; α-Phthalimidoglutarimide-d4; 3-Phthalimidoglutarimide-d4; Celgene-d4; Contergan-d4; Distaval-d4; K 17-d4; Kevadon-d4; Myrin-d4; N-(2,6-Dioxo-3-piperidyl)phthalimide-d4; NSC 527179-d4; NSC 66

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.